

Application Notes and Protocols for NCT-505 In Vitro Assays

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Compound of Interest

Compound Name: NCT-505

Cat. No.: B609504

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Introduction

NCT-505 is a potent and selective inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1), a key enzyme implicated in cellular detoxification, differentiation, and the survival of cancer stem cells (CSCs).^{[1][2][3]} These application notes provide detailed protocols for in vitro assays to characterize the activity and efficacy of **NCT-505**. The intended audience for these protocols includes researchers, scientists, and professionals in the field of drug development.

NCT-505 has demonstrated significant potential in preclinical studies, showing cytotoxicity in ovarian cancer cells and the ability to sensitize them to conventional chemotherapy agents like paclitaxel.^[4] The following protocols describe methods to assess its enzymatic inhibition, impact on cell viability, effect on cellular ALDH activity, and its ability to inhibit the formation of tumor spheroids, a characteristic of CSCs.

Data Presentation

Table 1: Inhibitory Activity of NCT-505 against ALDH Isoforms

Isoform	IC50 (nM)	Selectivity vs. ALDH1A1
ALDH1A1	7	-
ALDH1A2	>57,000	>8142-fold
ALDH1A3	22,800	~3257-fold
ALDH2	20,100	~2871-fold
ALDH3A1	>57,000	>8142-fold
HPGD	>57,000	>8142-fold
HSD17β4	>57,000	>8142-fold

Data compiled from MedchemExpress.[1]

Table 2: Cellular Activity of NCT-505 in Cancer Cell Lines

Cell Line	Assay Type	Parameter	Value (μM)
OV-90	Cell Viability	EC50	2.10 - 3.92
SKOV-3-TR	Cytotoxicity	IC50	1, 3, 10, 20, 30 (titration)
MDA-MB-468	Cell Viability / Proliferation	-	Significant reduction
OV90 (Spheroids)	Sphere Formation	IC50	Dose-dependent reduction
OVCAR8 (Spheroids)	Sphere Formation	IC50	Dose-dependent reduction

Data compiled from multiple sources.[1][4][5]

Experimental Protocols

ALDH1A1 Enzymatic Inhibition Assay

This protocol is designed to determine the in vitro inhibitory potency of **NCT-505** against purified human ALDH1A1 enzyme.

Materials:

- Purified human ALDH1A1 enzyme (100–200 nM)
- **NCT-505**
- NAD⁺ (200 μM)
- Propionaldehyde (100 μM)
- BES buffer (25 mM, pH 7.5)
- DMSO
- 96-well microplate
- Microplate reader capable of measuring absorbance at 340 nm

Procedure:

- Prepare a stock solution of **NCT-505** in DMSO.
- In a 96-well plate, add the following to each well:
 - BES buffer
 - ALDH1A1 enzyme (100–200 nM final concentration)
 - **NCT-505** at various concentrations (final DMSO concentration should be consistent, e.g., 1%)
- Incubate the enzyme and **NCT-505** for 2 minutes at 25°C.
- Initiate the reaction by adding NAD⁺ (200 μM final concentration) and propionaldehyde (100 μM final concentration).

- Immediately monitor the formation of NADH by measuring the increase in absorbance at 340 nm over time using a microplate reader.
- Calculate the initial reaction rates and determine the IC₅₀ value of **NCT-505** by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay

This protocol measures the effect of **NCT-505** on the viability of cancer cells.

Materials:

- Cancer cell lines (e.g., OV-90, SKOV-3-TR, MDA-MB-468)
- Complete cell culture medium
- **NCT-505**
- DMSO
- 384-well, white, tissue culture-treated plates
- Cell viability reagent (e.g., MTT, CellTiter-Glo®)
- Multidrop Combi dispenser
- Pintool for compound transfer

Procedure:

- Harvest and resuspend cells in growth media to the desired density.
- Prepare serial dilutions of **NCT-505** in culture medium. A vehicle control with DMSO should be included.
- Dispense 30 µL of the cell suspension into each well of a 384-well plate (e.g., at a density of 3000 cells/well).^[1]

- Immediately after cell dispensing, transfer 92 nL of the **NCT-505** dilutions or vehicle control to the respective wells using a pintoole.[1]
- Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Measure the signal (absorbance or luminescence) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀ or IC₅₀ value.

ALDEFLUOR™ Assay for Cellular ALDH Activity

This flow cytometry-based assay measures the intracellular ALDH activity in live cells.

Materials:

- Cancer cell lines (e.g., OV90, OVCAR3)
- ALDEFLUOR™ Assay Kit
- **NCT-505**
- DEAB (diethylaminobenzaldehyde), a specific ALDH inhibitor (used as a negative control)
- Flow cytometer

Procedure:

- Culture cells under desired conditions (e.g., spheroid culture for 72 hours).[5]
- Treat the cells with **NCT-505** (e.g., at a concentration of 11.45 µM for OV90) or vehicle control for a specified duration (e.g., 72 hours).[5]
- Harvest and resuspend approximately 1 x 10⁵ viable cells in the ALDEFLUOR™ assay buffer.[5]

- Add the activated ALDEFLUOR™ substrate to the cell suspension and incubate for 30-60 minutes at 37°C.[5]
- In parallel, prepare a negative control sample by incubating cells with the ALDEFLUOR™ substrate in the presence of DEAB.
- Analyze the cells by flow cytometry, measuring the fluorescence of the ALDH-catalyzed product.
- The ALDH-positive population is identified as the brightly fluorescent cells that are diminished in the DEAB-treated control sample.
- Quantify the percentage of ALDH-positive cells in the **NCT-505**-treated and control samples.

Spheroid Formation Assay

This assay assesses the ability of **NCT-505** to inhibit the self-renewal capacity of cancer stem-like cells by measuring the formation of spheroids in non-adherent conditions.

Materials:

- Cancer cell lines capable of forming spheroids (e.g., OV90, OVCAR8)
- Serum-free medium supplemented with growth factors (e.g., EGF, bFGF)
- Ultra-low attachment plates
- **NCT-505**
- Microscope with imaging capabilities

Procedure:

- Harvest and resuspend single cells in spheroid-forming medium.
- Seed the cells at a low density (e.g., 1,000 to 5,000 cells/well) in ultra-low attachment plates.
- Add **NCT-505** at various concentrations (e.g., at the IC50 viability dose) to the wells.[5] Include a vehicle control.

- Incubate the plates for 7-10 days to allow for spheroid formation.[5]
- After the incubation period, capture images of the spheroids in each well using a microscope.
- Quantify the number and size of spheroids per well.
- Calculate the sphere formation efficiency and compare the results between **NCT-505**-treated and control groups.

Signaling Pathways and Experimental Workflows

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